molecular formula C36H72O4S2Sn B098598 2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate CAS No. 15571-58-1

2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate

Cat. No.: B098598
CAS No.: 15571-58-1
M. Wt: 751.8 g/mol
InChI Key: VXGIVDFKZKMKQO-UHFFFAOYSA-L
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Description

2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (CAS: 15571-58-1), commonly abbreviated as DOTE, is an organotin compound with a molecular weight of 751.8 g/mol . Its structure features a central tin atom coordinated to two octyl groups, two sulfur atoms, and an esterified 2-ethylhexyl group (Figure 1). Organotin compounds like DOTE are historically used as stabilizers in polyvinyl chloride (PVC) production to prevent thermal degradation . However, DOTE is classified as a Substance of Very High Concern (SVHC) under the EU REACH regulation due to its reproductive toxicity (Category 1B) .

Properties

IUPAC Name

2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGIVDFKZKMKQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O4S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029735
Record name Dioctyltinbis(2-ethylhexyl mercaptoacetate)
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Molecular Weight

751.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester
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CAS No.

15571-58-1
Record name 2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
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Record name Dioctyltinbis(2-ethylhexyl mercaptoacetate)
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Record name 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dioctyl-7-oxo-, 2-ethylhexyl ester
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Record name Dioctyltinbis(2-ethylhexyl mercaptoacetate)
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Record name 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
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Record name DIOCTYLTIN BIS(2-ETHYLHEXYL THIOGLYCOLATE)
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Record name Dioctyltin isooctylthioglycolate
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Chemical Reactions Analysis

2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Industrial Applications

1. Plastic Additive

  • DOTE is utilized as a stabilizer in the production of PVC (polyvinyl chloride) and other plastics. It enhances thermal stability and prevents degradation during processing and application. Its effectiveness is particularly noted in formulations requiring resistance to heat and light exposure.

2. Biocidal Agent

  • The compound exhibits biocidal properties, making it suitable for use in coatings and materials that require antimicrobial protection. It is effective against a range of microorganisms, thus extending the lifespan of products such as paints and adhesives.

3. Lubricants and Greases

  • DOTE is incorporated into lubricants to improve their performance under extreme conditions. Its properties help reduce friction and wear in mechanical systems, enhancing the longevity of machinery.

Environmental Considerations

DOTE has been identified as an environmental hazard due to its potential reproductive toxicity and harmful effects on aquatic ecosystems. Regulatory bodies have classified it as a substance that may cause damage to the unborn child and has been flagged for its toxicity to aquatic life .

Case Study 1: PVC Stabilization

In a study assessing the effectiveness of various stabilizers in PVC formulations, DOTE was compared with other organotin compounds. The results indicated that DOTE provided superior thermal stability at elevated temperatures, significantly reducing discoloration and degradation over time .

Case Study 2: Biocidal Efficacy

Research conducted on the antimicrobial properties of DOTE demonstrated its effectiveness against common pathogens found in industrial environments. The study revealed that coatings containing DOTE exhibited a marked reduction in microbial growth compared to untreated surfaces .

Regulatory Status

DOTE's use is subject to strict regulations due to its toxicological profile. The European Chemicals Agency (ECHA) has listed it under substances of very high concern (SVHC) due to its reproductive toxicity and environmental impact . Manufacturers are required to adhere to safety guidelines when handling this compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents on Sn Primary Use
DOTE (15571-58-1) C₃₄H₆₈O₄S₂Sn 751.8 Two octyl groups PVC stabilizer
Dibutyltin bis(2-ethylhexyl mercaptoacetate) (10584-98-2) C₂₈H₅₆O₄S₂Sn 639.6 Two butyl groups PVC stabilizer, catalyst
Reaction mass of DOTE and MOTE (915-270-3) Mixture ~750 (avg.) Mixed octyl/methyl groups Stabilizer blends
Dibutyltin dichloride (683-18-1) C₈H₁₈Cl₂Sn 303.9 Two butyl groups, two Cl Catalyst, biocide
Dioctyltin dilaurate (CAS: 3648-18-8) C₄₀H₈₀O₄Sn 743.8 Two octyl groups, two laurate esters PVC stabilizer
  • DOTE vs. Dibutyltin bis(2-ethylhexyl mercaptoacetate) (CAS 10584-98-2):
    The dibutyltin analog replaces DOTE’s octyl groups with butyl chains, reducing molecular weight (639.6 vs. 751.8 g/mol) and altering lipophilicity. This structural change impacts toxicity; dibutyltin compounds are generally less persistent but still regulated under REACH for endocrine disruption .

  • DOTE vs. Reaction Mass of DOTE and MOTE (CAS 915-270-3): The reaction mass contains DOTE and MOTE (mono-octyltin derivatives), which exhibit synergistic stabilization effects in PVC. However, the mixture retains reproductive toxicity, leading to its inclusion in REACH Annex XIV .
  • DOTE vs. Dioctyltin Dilaurate: Dioctyltin dilaurate uses laurate esters instead of mercaptoacetate ligands, enhancing compatibility with flexible PVC.

Toxicity and Regulatory Status

Table 2: Toxicity and Regulatory Profiles

Compound Reproductive Toxicity Persistence/Bioaccumulation Regulatory Status (EU)
DOTE Category 1B High (organotin) SVHC (REACH Annex XIV); authorization required after 2025
Dibutyltin bis(2-ethylhexyl mercaptoacetate) Category 2 Moderate Restricted in articles (REACH Entry 20)
Reaction mass of DOTE and MOTE Category 1B High SVHC (REACH Annex XIV); authorization required after 2025
Dibutyltin dichloride Category 1B High Restricted in biocides; SVHC
Tributyltin oxide (TBTO) Category 1B Very High Banned in antifouling paints; Rotterdam Convention
  • DOTE and its reaction mass with MOTE are subject to the strictest restrictions due to confirmed reproductive toxicity. Their use in consumer products is prohibited without explicit authorization .

Research Findings and Industrial Relevance

  • Efficacy in PVC Stabilization: DOTE’s octyl groups provide superior thermal stability compared to dibutyltin analogs, making it effective in high-temperature PVC processing . However, its toxicity has driven substitution with calcium-zinc stabilizers .
  • Environmental Impact: Organotin compounds like DOTE persist in aquatic environments, bioaccumulating in marine organisms and disrupting endocrine functions .
  • Regulatory Trends: The 2022–2024 updates to REACH Annex XIV highlight a phase-out of DOTE and related organotins, reflecting global shifts toward non-toxic alternatives .

Biological Activity

2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate, commonly referred to as DOTE, is an organotin compound with various applications in industrial and consumer products. Understanding its biological activity is crucial due to its potential implications for human health and the environment.

DOTE has a complex molecular structure characterized by the following properties:

  • Molecular Formula : C36H72O4S2Sn
  • Molecular Weight : 751.79 g/mol
  • CAS Number : 15571-58-1
  • Boiling Point : Approximately 669.8 °C (predicted) .

DOTE exhibits biological activity primarily through its interaction with cellular signaling pathways. It is known to act as an endocrine disruptor, influencing hormonal balance and potentially leading to adverse health effects. The compound's mechanism includes:

  • Binding to Hormone Receptors : DOTE can bind to estrogen and androgen receptors, mimicking or blocking natural hormones.
  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : This activation can influence lipid metabolism and cell proliferation .

Toxicological Profile

The toxicological effects of DOTE have been studied in various animal models. Key findings include:

  • Developmental Toxicity : Studies have shown that exposure to DOTE during critical developmental windows can lead to malformations and reproductive issues in offspring .
  • Mutagenicity : Some evidence suggests that DOTE may exhibit mutagenic properties, although results are not universally conclusive .

Table 1: Summary of Toxicological Studies on DOTE

Study TypeFindingsReference
Developmental ToxicityAdverse effects observed in rodent models during gestation
Endocrine DisruptionAltered hormone levels in exposed animals
MutagenicityPotential mutagenic effects noted in vitro

Case Studies

Several case studies highlight the biological activity of DOTE:

  • Case Study on Reproductive Health :
    A study conducted on rats exposed to DOTE showed significant reductions in fertility rates and increased incidence of developmental anomalies in offspring. These findings emphasize the need for caution regarding exposure during pregnancy .
  • Environmental Impact Study :
    Research assessing the impact of DOTE on aquatic ecosystems revealed bioaccumulation in fish species, leading to endocrine disruption and altered reproductive behaviors. This underscores the importance of regulating organotin compounds in industrial applications .

Regulatory Status

Due to its potential health risks, DOTE is subject to regulatory scrutiny under various frameworks, including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. Authorities are monitoring its use in consumer products and environmental exposure levels .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (DOTE)?

  • Methodological Answer : Synthesis typically involves organotin-thiolate coupling reactions. For example, dibutyltin oxide reacts with 2-ethylhexyl thioglycolate under controlled stoichiometry to form the stannatetradecanoate backbone. Purification requires fractional distillation or column chromatography due to the compound’s high molecular weight (639.58–751.8 g/mol) and liquid state at room temperature . Solvent selection should prioritize low polarity (e.g., hexane) to avoid side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization.

Q. How can researchers structurally characterize this organotin compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

  • ¹H/¹³C NMR : Identify alkyl chain environments (e.g., ethylhexyl and octyl groups) and sulfur-tin bonding via chemical shifts (δ 1.2–1.6 ppm for methyl/methylene groups; δ 160–180 ppm for Sn-S in ¹¹⁹Sn NMR) .
  • High-resolution MS : Confirm molecular weight (e.g., 639.58 g/mol for C₂₈H₅₆O₄S₂Sn) and isotopic patterns characteristic of tin (Sn-120, Sn-118) .

Q. What regulatory considerations apply to handling this compound in academic labs?

  • Methodological Answer : The compound is listed as a Substance of Very High Concern (SVHC) under EU REACH due to reproductive toxicity (Category 1B). Researchers must:

  • Implement fume hoods and personal protective equipment (PPE) during synthesis.
  • Document waste disposal per Annex XIV of REACH, prioritizing incineration for tin-containing byproducts .

Advanced Questions

Q. What experimental strategies can elucidate the reproductive toxicity mechanisms of DOTE?

  • Methodological Answer :

  • In vitro models : Expose human placental cell lines (e.g., BeWo) to DOTE at concentrations ≤10 µM and measure apoptosis markers (e.g., caspase-3 activation) via flow cytometry .
  • In vivo studies : Use rodent models to assess teratogenicity, focusing on Sn accumulation in fetal liver tissues via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Comparative analysis : Contrast DOTE’s effects with structurally analogous organotins (e.g., dibutyltin dilaurate) to identify structure-activity relationships .

Q. How does the compound’s stability vary under different experimental conditions?

  • Methodological Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) in nitrogen atmospheres. Evidence suggests decomposition begins at 140°C (flash point), releasing volatile tin sulfides .
  • Hydrolytic stability : Monitor Sn-S bond cleavage in aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ = 280 nm for thioglycolate byproducts) .
  • Light sensitivity : Conduct accelerated photodegradation studies with UV lamps (λ = 254 nm) and analyze degradation products via GC-MS .

Q. How should researchers address contradictions in toxicity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Dose metrics : Compare studies using molar concentrations vs. mass/volume units (e.g., µg/mL vs. µM).
  • Model systems : Reconciling in vitro cytotoxicity (IC₅₀) with in vivo NOAEL (no observed adverse effect level) requires allometric scaling .
  • Analytical validation : Cross-validate Sn quantification methods (e.g., ICP-MS vs. X-ray fluorescence) to rule out measurement artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate

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